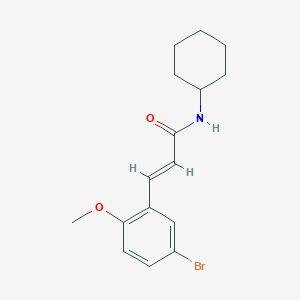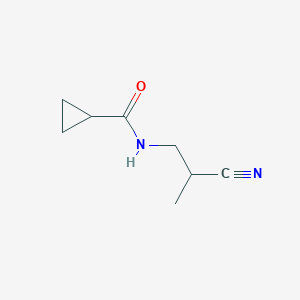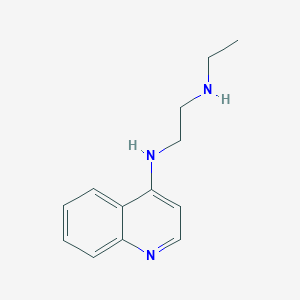
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Br-MPA is a small molecule that is used to modulate the activity of ion channels, which are critical for cellular communication and signaling.
Mecanismo De Acción
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide modulates the activity of ion channels by binding to a specific site on the channel protein. This binding alters the conformation of the channel, leading to changes in ion permeability and cellular signaling. The exact mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels is still under investigation, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been shown to have several biochemical and physiological effects, including changes in calcium signaling, neuronal excitability, and smooth muscle contraction. It has also been shown to have anti-proliferative effects on cancer cells and to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of cellular signaling pathways. However, one limitation is that 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels or cellular processes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, including the development of more specific and potent analogs, investigation of its therapeutic potential in various diseases, and exploration of its effects on other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels and to identify potential side effects or limitations of its use in lab experiments.
In conclusion, 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide could lead to new insights into cellular signaling pathways and potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with cyclohexylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and identity of the product are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been shown to modulate the activity of several ion channels, including TRPC5 and TRPC6, which are involved in calcium signaling and neuronal excitability. 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has also been shown to have potential therapeutic applications in diseases such as chronic pain, hypertension, and cancer.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYMUHTXGORIO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)



![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)



![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)